Geniposide
Overview
Description
Geniposide is a bioactive iridoid glycoside found in a variety of medicinal herbs, such as Gardenia jasminoides (fruits) . It exhibits several pharmacological effects including neuroprotective, antidiabetic, hepatoprotective, anti-inflammatory, analgesic, antidepressant-like, cardioprotective, antioxidant, immune-regulatory, antithrombotic, and antitumoral activity .
Synthesis Analysis
Geniposide is mainly extracted from Gardenia jasminoides Ellis . The content of Geniposide decreases with the development of fruit, so does the expression of the main structural gene GES, G10H, and IS in its synthesis pathway .
Molecular Structure Analysis
Geniposide has a molecular formula of C17H24O10 and a molecular weight of 388.37 . It is an iridoid glycoside and also considered an enoate ester and cyclopentapyran .
Chemical Reactions Analysis
The formation mechanism and content changes of Geniposide in Gardenia fruit were studied. The content of Geniposide decreased with the development of fruit, so did the expression of the main structural gene GES, G10H, and IS in its synthesis pathway .
Physical And Chemical Properties Analysis
Geniposide has a melting point of 245.23 °C and a boiling point of 641.4±55.0 °C at 760 mmHg . Its log P value is -1.854 and acidity (pKa) is 12.80±0.70 .
Scientific Research Applications
Hepatoprotective Activities
Geniposide has been extensively studied for its hepatoprotective effects. Research indicates that geniposide and its aglycone genipin exhibit potential in treating acute liver injury, fulminant hepatitis, non-alcoholic fatty liver disease (NAFLD), and other non-cancer liver diseases. It enhances genes responsible for organic anion efflux and exhibits choleretic effects by facilitating bilirubin disposal. Geniposide's anti-inflammatory properties are mediated by suppressing pro-inflammatory cytokines and inflammasome production. Moreover, it modulates cell death pathways, including autophagy, apoptosis, necroptosis, and pyroptosis, highlighting its comprehensive therapeutic potential for liver diseases (Fan et al., 2020).
Neuroprotective Effects
Geniposide is also gaining attention for its neuroprotective effects, particularly in the context of cerebral diseases such as cerebral ischemia, Alzheimer's disease, and depression. It has been shown to alleviate neuronal damage and necrosis by inhibiting inflammatory signals and activating neuroprotective pathways. Geniposide's role as a glucagon-like peptide-1 receptor (GLP-1R) agonist contributes to its potential in reducing amyloid plaques and mitigating memory impairment. Its ability to regulate the hypothalamic–pituitary–adrenal (HPA) axis and exert antidepressant effects further underscores its multifaceted mechanisms of action in treating cerebral disorders (Zhang et al., 2021).
Anti-inflammatory and Immunoregulatory Properties
Further research highlights geniposide's anti-inflammatory and immunoregulatory properties, making it a promising agent for chronic inflammatory diseases. Its pharmacological effects stem from its ability to modulate inflammatory pathways, oxidative stress, and cell death processes. Geniposide's influence on chronic inflammation is exemplified by its regulation of cell proliferation, apoptosis, and the dynamic balance of pro/anti-inflammatory factors (Ran et al., 2021).
Glucose and Lipid Metabolism
Geniposide's role in improving glucose and lipid metabolism disorders has been documented, indicating its potential in combating metabolic diseases. It enhances glucose utilization, insulin production, and inhibits insulin resistance, while also promoting lipolysis and inhibiting lipogenesis. These actions suggest that geniposide can significantly ameliorate metabolic dysfunctions, providing a basis for its use in treating conditions like diabetes and obesity (Gao & Feng, 2022).
Application in Tissue Engineering
Geniposide has been explored for its application in tissue engineering and regeneration, particularly for cartilage and bone. Its use in genipin-crosslinked chitosan scaffolds shows promise for supporting the regeneration of these tissues. This application is based on geniposide's ability to enhance the physical properties of biomaterials and support cellular functions necessary for tissue repair and regeneration (Muzzarelli et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFYXTRXDNAPMM-BVTMAQQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318419 | |
Record name | Geniposide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Geniposide | |
CAS RN |
24512-63-8, 169799-41-1 | |
Record name | Geniposide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24512-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geniposide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024512638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Jasminoidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169799411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geniposide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24512-63-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GENIPOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145295QLXY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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